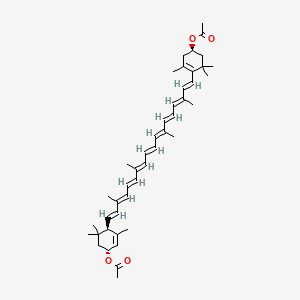
Lutein diacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lutein diacetate is a derivative of lutein, a naturally occurring xanthophyll carotenoid. Lutein is well-known for its antioxidant properties and its role in maintaining eye health. This compound is synthesized to enhance the stability and bioavailability of lutein, making it more effective in various applications, including dietary supplements and pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Lutein diacetate is typically synthesized through the esterification of lutein with acetic anhydride. The reaction involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under controlled temperature and pressure conditions to ensure the complete conversion of lutein to this compound.
Industrial Production Methods
In industrial settings, this compound is produced using large-scale esterification reactors. The process involves the continuous feeding of lutein and acetic anhydride into the reactor, along with the catalyst. The reaction mixture is then subjected to purification steps, including crystallization and filtration, to obtain pure this compound.
Analyse Des Réactions Chimiques
Types of Reactions
Lutein diacetate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products, which may have different biological activities.
Reduction: Reduction reactions can convert this compound back to lutein or other reduced forms.
Substitution: this compound can undergo substitution reactions where the acetate groups are replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out under mild conditions to prevent the degradation of the lutein backbone.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used under controlled conditions to achieve selective reduction.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols, and are carried out under basic or acidic conditions depending on the desired product.
Major Products Formed
Oxidation: Oxidation products include epoxides and hydroxylated derivatives of this compound.
Reduction: Reduction products include lutein and partially reduced derivatives.
Substitution: Substitution products vary depending on the nucleophile used, resulting in a range of ester or ether derivatives.
Applications De Recherche Scientifique
Lutein diacetate has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study esterification and other organic reactions.
Biology: Investigated for its antioxidant properties and its role in protecting cells from oxidative stress.
Medicine: Explored for its potential in preventing and treating age-related macular degeneration and other eye diseases.
Industry: Used in the formulation of dietary supplements and functional foods to enhance the bioavailability of lutein.
Mécanisme D'action
Lutein diacetate exerts its effects primarily through its antioxidant activity. It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage. The molecular targets of this compound include cellular membranes and proteins, where it helps to maintain structural integrity and function. Additionally, this compound can modulate signaling pathways involved in inflammation and apoptosis, contributing to its protective effects.
Comparaison Avec Des Composés Similaires
Lutein diacetate is unique compared to other similar compounds due to its enhanced stability and bioavailability. Similar compounds include:
Lutein: The parent compound, which has lower stability and bioavailability compared to this compound.
Zeaxanthin: Another xanthophyll carotenoid with similar antioxidant properties but different structural features.
Meso-zeaxanthin: A stereoisomer of zeaxanthin with similar biological activities but different distribution in the human body.
This compound stands out due to its improved chemical stability and enhanced absorption in the human body, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
20584-56-9 |
|---|---|
Formule moléculaire |
C44H60O4 |
Poids moléculaire |
652.9 g/mol |
Nom IUPAC |
[(1R)-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(1R,4R)-4-acetyloxy-2,6,6-trimethylcyclohex-2-en-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-3,5,5-trimethylcyclohex-3-en-1-yl] acetate |
InChI |
InChI=1S/C44H60O4/c1-31(19-15-21-33(3)23-25-41-35(5)27-39(47-37(7)45)29-43(41,9)10)17-13-14-18-32(2)20-16-22-34(4)24-26-42-36(6)28-40(48-38(8)46)30-44(42,11)12/h13-27,39-41H,28-30H2,1-12H3/b14-13+,19-15+,20-16+,25-23+,26-24+,31-17+,32-18+,33-21+,34-22+/t39-,40+,41-/m0/s1 |
Clé InChI |
USJBGSPHUDEYGM-ZBUGBIPZSA-N |
SMILES isomérique |
CC1=C(C(C[C@@H](C1)OC(=O)C)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/[C@H]2C(=C[C@@H](CC2(C)C)OC(=O)C)C)/C)/C |
SMILES canonique |
CC1=C(C(CC(C1)OC(=O)C)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2C(=CC(CC2(C)C)OC(=O)C)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















